molecular formula C19H21ClN6O2 B2528387 8-(2-((3-chlorophenyl)amino)ethyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 923151-97-7

8-(2-((3-chlorophenyl)amino)ethyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No.: B2528387
CAS No.: 923151-97-7
M. Wt: 400.87
InChI Key: ZFUZGTKVCGZSPR-UHFFFAOYSA-N
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Description

The compound contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It also contains a chlorophenyl group, which is a phenyl group with a chlorine atom attached .


Synthesis Analysis

While specific synthesis methods for this compound are not available, compounds with similar structures are often synthesized through reactions involving aromatic substitution, nucleophilic substitution, or condensation .


Molecular Structure Analysis

The compound likely has a complex three-dimensional structure due to the presence of multiple rings and functional groups. The exact structure would need to be determined through techniques such as X-ray crystallography or NMR spectroscopy .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the imidazole ring and the chlorophenyl group. The imidazole ring can participate in a variety of reactions due to its aromaticity and the presence of nitrogen atoms . The chlorophenyl group can undergo reactions typical of aromatic halides .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the imidazole ring could make the compound soluble in polar solvents .

Scientific Research Applications

Synthetic Chemistry and Chemical Properties

  • The synthesis and characterization of imidazo[2,1-f]purine derivatives, including compounds similar to the one , have been extensively studied. For instance, the work by Lefèbvre et al. (1985) explored the cyclization processes in alkaline mediums to create novel imidazopurines and pyrrolo[2,1-f]purines, showcasing the chemical versatility and potential for creating new heterocyclic compounds (Lefèbvre, Rips, Martine, & Lespagnol, 1985).
  • Similarly, the study by Kim et al. (1978) demonstrated the synthesis of N-bridgehead guanine and guanosine analogues, highlighting the potential of these compounds in medicinal chemistry and their antiviral properties (Kim, Bartholomew, Allen, Robins, & Revankar, 1978).

Biological Activity and Potential Therapeutic Applications

  • Research on imidazo[2,1-f]purine derivatives has also explored their biological activities. For example, Nilov et al. (1995) synthesized derivatives of 7,8-polymethylenehypoxanthines to study their antiviral and antihypertensive activities, providing a foundation for the development of new therapeutic agents (Nilov, Kadushkin, Kerbnikova, Nikolaeva, Peters, Gus’kova, Dubinskii, & Granik, 1995).
  • The exploration of vinyl chloride interactions with DNA by Green and Hathway (1978) indicates the potential mutagenic effects of certain compounds, which is critical for understanding the safety profiles of new drugs (Green & Hathway, 1978).

Pharmacological Evaluation

  • The study by Zagórska et al. (2009) on N-8-arylpiperazinylpropyl derivatives highlighted the potential anxiolytic and antidepressant activities of imidazo[2,1-f]purine-2,4-dione derivatives, suggesting their utility in treating psychiatric disorders (Zagórska, Jurczyk, Pawłowski, Dybała, Nowak, Tatarczyńska, Nikiforuk, & Chojnacka-wójcik, 2009).
  • Additionally, the synthesis and cytokinin-like activity of certain imidazo[1,2-c]pyrimidines by Branca et al. (1986) underscore the diverse biological applications of these compounds, including their role in plant growth and development (Branca, Maggiali, Morini, Ronchini, Ricci, & Scoccianti, 1986).

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. For example, many drugs containing an imidazole ring work by interacting with biological targets such as enzymes or receptors .

Future Directions

The future directions for research on this compound would depend on its potential applications. For example, if it shows promise as a drug, further studies could be conducted to evaluate its efficacy and safety .

Properties

IUPAC Name

6-[2-(3-chloroanilino)ethyl]-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClN6O2/c1-11-12(2)26-15-16(23(3)19(28)24(4)17(15)27)22-18(26)25(11)9-8-21-14-7-5-6-13(20)10-14/h5-7,10,21H,8-9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFUZGTKVCGZSPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C3=C(N=C2N1CCNC4=CC(=CC=C4)Cl)N(C(=O)N(C3=O)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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